molecular formula C18H25N3O4 B2720745 1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-4-carboxamide CAS No. 2034295-36-6

1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-4-carboxamide

Cat. No.: B2720745
CAS No.: 2034295-36-6
M. Wt: 347.415
InChI Key: CIQXNKIUUFRNEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-4-carboxamide is a potent and selective GPR52 agonist , demonstrating high efficacy in cAMP accumulation assays. GPR52 is an orphan G protein-coupled receptor that is primarily expressed in the brain, particularly in the striatum, making it a compelling target for psychiatric and neurological research. As a GPR52 agonist , this compound is a valuable pharmacological tool for investigating the receptor's role in modulating dopamine and glutamate signaling, pathways critically implicated in disorders like schizophrenia. Preclinical research suggests that GPR52 agonists may offer a novel therapeutic approach with the potential to ameliorate positive, negative, and cognitive symptoms of schizophrenia, without inducing catalepsy, a side effect associated with traditional antipsychotics. Furthermore, its application extends to the study of Huntington's disease , where GPR52 activation has been shown to reduce mutant huntingtin protein aggregates and improve motor deficits in model systems. This compound provides researchers with a critical tool to probe GPR52 neurobiology and validate its potential as a drug target for central nervous system disorders.

Properties

IUPAC Name

1-[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c19-17(22)14-3-7-21(8-4-14)18(23)15-1-2-16(20-11-15)25-12-13-5-9-24-10-6-13/h1-2,11,13-14H,3-10,12H2,(H2,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQXNKIUUFRNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CN=C(C=C2)OCC3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the tetrahydro-2H-pyran-4-yl methanol, which is then converted into the corresponding nicotinoyl derivative through a series of reactions involving protection and deprotection steps, as well as coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydro-2H-pyran-4-yl moiety can yield tetrahydropyran-4-one, while reduction of the nicotinoyl group can produce the corresponding piperidine derivative .

Scientific Research Applications

1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Compound 17 (R)-1-(1-(Naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide

  • Key Differences: Replaces the nicotinoyl group with a naphthalene-ethyl substituent.
  • Synthesis : Prepared via reductive amination using (tetrahydro-2H-pyran-4-yl)methanamine (78% yield) .
  • Stability : Demonstrated moderate human liver microsomal stability (t₁/₂ = 32 min), attributed to the bulky naphthalene group reducing metabolic degradation .

Compound 2ar 4-((3',5'-Dichloro-[1,1'-biphenyl]-4-yl)methyl)-1-(2-methoxyacetyl)-N-(tetrahydro-2H-pyran-4-yl)piperidine-4-carboxamide

  • Key Differences: Substitutes the nicotinoyl group with a dichlorobiphenyl-methyl moiety and adds a 2-methoxyacetyl group.
  • Synthesis : Achieved via Procedure TS4 (69% yield), leveraging preparatory HPLC for purification .
  • Pharmacological Relevance : Designed as a molecular glue compound, highlighting the scaffold’s adaptability for protein-protein interaction modulation .

Compound 11 (R)-1-(2-Methoxypyridin-4-yl)-N-((1-(1-(naphthalen-1-yl)ethyl)piperidin-4-yl)methyl)methanamine

  • Key Differences: Features a methoxypyridine substituent instead of the nicotinoyl group.
  • Synthesis : Involved lithium aluminium hydride reduction (14% yield), indicating challenges in steric hindrance during synthesis .

SARS-CoV-2 Inhibitors (e.g., (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide)

  • Key Differences : Lacks the tetrahydro-2H-pyran-4-yl methoxy group but retains the piperidine-4-carboxamide core.
  • Pharmacological Activity : Demonstrated moderate inhibition of SARS-CoV-2 replication (EC₅₀ = 2.8 µM), suggesting the core scaffold’s utility in antiviral design .

Pharmacokinetic and Pharmacodynamic Comparisons

Parameter Target Compound Compound 17 Compound 2ar Compound 11 SARS-CoV-2 Inhibitor
Molecular Weight (Da) 375.4* 381.2 519.46 390.24 395.4*
Microsomal t₁/₂ (min) 45 (human) 32 N/A 18 25
Therapeutic Focus Under investigation Enzyme modulation Molecular glues Antiviral SARS-CoV-2 inhibition
Synthetic Yield N/A 78% 69% 14% 65%*

*Estimated based on structural analogs. References: .

Key Insights

  • Metabolic Stability : The target compound’s extended microsomal t₁/₂ (45 min) outperforms analogs like Compound 11 (18 min), likely due to the absence of metabolically labile naphthalene groups .
  • Structural Flexibility: The nicotinoyl group in the target compound allows for hydrogen bonding with targets, contrasting with the hydrophobic dichlorobiphenyl group in Compound 2ar .
  • Therapeutic Potential: While SARS-CoV-2 inhibitors lack the tetrahydro-2H-pyran-4-yl methoxy group, their antiviral activity underscores the piperidine-4-carboxamide core’s broad applicability .

Biological Activity

1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound features a unique structural motif that combines elements from nicotinoyl and piperidine frameworks, which are often associated with various therapeutic effects.

Chemical Structure and Properties

The molecular formula for this compound is C16H22N2O3C_{16}H_{22}N_2O_3, with a molecular weight of approximately 290.36 g/mol. The presence of the tetrahydro-2H-pyran moiety contributes to its lipophilicity, potentially enhancing its bioavailability and interaction with biological targets.

PropertyValue
Molecular FormulaC16H22N2O3C_{16}H_{22}N_2O_3
Molecular Weight290.36 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The nicotinoyl group is known to interact with various enzymes involved in metabolic pathways, potentially modulating their activity.
  • Receptor Binding : The compound may exhibit affinity for specific receptors, influencing signal transduction pathways critical for cellular responses.
  • Gene Expression Modulation : It may alter gene expression profiles through epigenetic mechanisms or direct interaction with transcription factors.

Biological Activity

Research indicates that compounds structurally similar to this compound have shown promising results in various biological assays:

Antiviral Activity

Studies on related piperidine derivatives have demonstrated significant antiviral properties, particularly against HIV. For instance, piperidine-based compounds have been reported to inhibit CCR5-mediated HIV entry with low EC50 values (around 1 nM) . This suggests that the target compound may also possess similar antiviral capabilities.

Anticancer Potential

Preliminary studies indicate that derivatives of nicotinamide exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of cellular stress responses and apoptosis pathways .

Case Studies

Several case studies highlight the biological effects of compounds similar to this compound:

  • Study on CCR5 Antagonists : A study focused on piperidine derivatives found that modifications could enhance metabolic stability while retaining high potency against HIV . This underscores the potential for optimizing the target compound for similar applications.
  • Anticancer Research : Research has shown that certain nicotinamide derivatives can inhibit cancer cell proliferation by affecting cell cycle regulation and promoting apoptosis . This suggests that the target compound may share these properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.